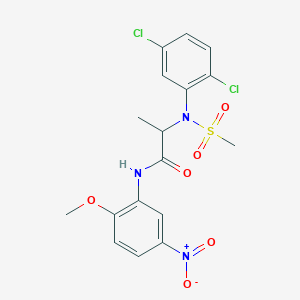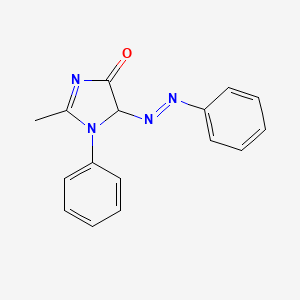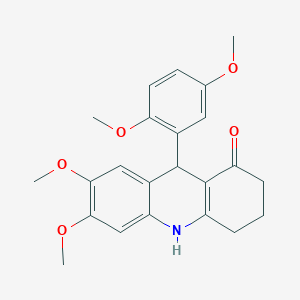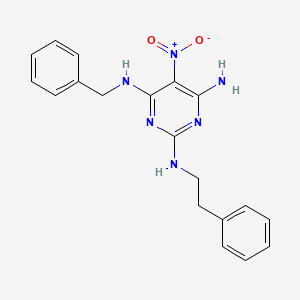![molecular formula C16H14N2O2S2 B12477476 N-[5-(4-Oxo-2-thioxo-5-thiazolidinylidene)-1,3-pentadien-1-yl]-N-phenylacetamide CAS No. 346663-57-8](/img/structure/B12477476.png)
N-[5-(4-Oxo-2-thioxo-5-thiazolidinylidene)-1,3-pentadien-1-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1E,3E)-5-[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dien-1-yl]-N-phenylacetamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a penta-1,3-dien-1-yl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E,3E)-5-[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dien-1-yl]-N-phenylacetamide typically involves multiple steps. One common approach is the condensation of a thiazolidinone derivative with a penta-1,3-dien-1-yl precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
N-[(1E,3E)-5-[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dien-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The phenylacetamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
N-[(1E,3E)-5-[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dien-1-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(1E,3E)-5-[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dien-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1E,3E)-5-[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dien-1-yl]-N-phenylacetamide shares structural similarities with other thiazolidinone derivatives and penta-1,3-dien-1-yl compounds.
Thiazolidinone derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
Penta-1,3-dien-1-yl compounds:
Uniqueness
The uniqueness of N-[(1E,3E)-5-[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dien-1-yl]-N-phenylacetamide lies in its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
346663-57-8 |
|---|---|
Molecular Formula |
C16H14N2O2S2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[5-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)penta-1,3-dienyl]-N-phenylacetamide |
InChI |
InChI=1S/C16H14N2O2S2/c1-12(19)18(13-8-4-2-5-9-13)11-7-3-6-10-14-15(20)17-16(21)22-14/h2-11H,1H3,(H,17,20,21) |
InChI Key |
PMHHNHPLHIUGHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C=CC=CC=C1C(=O)NC(=S)S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12477398.png)
![2-(2-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12477400.png)
![3-{5-[({3-[(2-Hydroxyethyl)amino]propyl}amino)methyl]furan-2-yl}benzoic acid](/img/structure/B12477402.png)
![4-methyl-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide](/img/structure/B12477419.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B12477437.png)

![2-[(2-Chlorophenyl)sulfonyl]-1,3,5-trimethylbenzene](/img/structure/B12477442.png)
![5-bromo-2-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12477449.png)
![2-{2-[(2-chloroethyl)amino]-1H-benzimidazol-1-yl}-1-(4-fluorophenyl)ethanone](/img/structure/B12477456.png)



![4-Methoxy-3-({3-methoxy-2-[(2-methylbenzyl)oxy]benzyl}amino)benzoic acid](/img/structure/B12477473.png)
